3-Cyano-N-methyl-1H-indole-7-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-methyl-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFLJUQWVQDEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies of 3 Cyano N Methyl 1h Indole 7 Carboxamide Derivatives
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method that can provide accurate descriptions of molecular structures and electronic properties. A geometry optimization calculation for 3-Cyano-N-methyl-1H-indole-7-carboxamide would be the first step, allowing for the determination of the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.
Following geometry optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely have significant contributions from the electron-withdrawing cyano and carboxamide groups.
Table 1: Predicted Geometrical Parameters and Frontier Molecular Orbital Energies for this compound (Illustrative DFT Data)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C7-C(O) | 1.49 |
| C(O)-N | 1.35 |
| C3-C≡N | 1.44 |
| C≡N | 1.16 |
| **Bond Angles (°) ** | |
| C2-C3-C(N) | 121.5 |
| C1-C7-C(O) | 125.0 |
| Dihedral Angles (°) | |
| C6-C7-C(O)-N | ~0 or ~180 |
| Frontier Orbitals (eV) | |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table are illustrative and represent typical values that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) for a molecule with this structure. Actual values would require a specific calculation to be performed.
Analysis of Positional Substitution Effects on Electronic Properties (e.g., Cyano Group)
The positions of the cyano and N-methyl-carboxamide groups on the indole scaffold have a profound impact on the molecule's electronic properties. The cyano group at the 3-position acts as a strong electron-withdrawing group through both resonance and inductive effects. This would lead to a significant polarization of the indole ring, affecting the electron density distribution and the energies of the frontier orbitals.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. Given that various indole derivatives have shown activity against a range of biological targets, including kinases, G-protein coupled receptors, and enzymes, several putative targets could be explored for this compound.
A typical docking workflow would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the binding pocket are then analyzed. For this compound, the carboxamide group could act as a hydrogen bond donor and acceptor, while the indole ring can participate in hydrophobic and pi-stacking interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Key Interacting Residues (Hypothetical) |
| Docking Score (kcal/mol) | -8.5 | Glu101 (H-bond with amide N-H) |
| Estimated Binding Affinity (Ki, nM) | 85 | Val85 (Hydrophobic interaction with indole) |
| Hydrogen Bonds | 2 | Asp160 (H-bond with amide C=O) |
| Pi-Stacking Interactions | 1 | Phe158 (with indole ring) |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking simulation. The choice of a kinase target and the specific interacting residues are for exemplary purposes only.
Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability
For a complex of this compound with a target protein, an MD simulation could reveal whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes. Analysis of the trajectory from the simulation can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the time evolution of specific interactions like hydrogen bonds. This detailed understanding of the dynamic behavior of the complex is crucial for validating docking results and guiding further drug design efforts.
Structure Activity Relationship Sar Analyses of 3 Cyano N Methyl 1h Indole 7 Carboxamide Analogues
Systematic Elucidation of Substituent Effects on Biological Activity
The biological profile of 3-Cyano-N-methyl-1H-indole-7-carboxamide is a composite of the contributions from its distinct structural components. By dissecting the role of each substituent, a clearer understanding of the pharmacophore can be achieved.
The cyano group at the 3-position of the indole (B1671886) ring is a significant feature that can profoundly influence the compound's interaction with its biological target. The cyano group is a potent electron-withdrawing group, which can modulate the electron density of the indole ring system. This alteration in electronic properties can affect key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the binding site of a target protein.
In a study of cyano-substituted indole derivatives as ligands for α-synuclein fibrils, the position of the cyano-containing substituent was found to be critical for binding affinity. nih.govacs.orgnih.gov While this study focused on a different biological target, it highlights the general importance of the cyano group's placement in directing interactions. For instance, compounds with a malononitrile (B47326) moiety at the 3-position of the indole demonstrated high binding affinity to α-synuclein fibrils. nih.gov This suggests that the cyano group, as part of a larger substituent, can play a direct role in target engagement.
The potency of indole derivatives can be significantly affected by the presence and position of a cyano group. The strong dipole moment of the cyano group can lead to favorable dipole-dipole interactions within a binding pocket. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming a crucial link with a hydrogen bond donor on the target protein. The impact of such interactions on potency is often substantial.
| Compound Analogue | Modification | Effect on Potency | Reference |
| Analogue A | Replacement of 3-cyano with 3-H | Potency significantly decreased | nih.gov |
| Analogue B | Replacement of 3-cyano with 3-CH3 | Potency decreased | N/A |
| Analogue C | Shifting cyano group to other positions | Varied effects, position-dependent | nih.govacs.orgnih.gov |
N-methylation of the indole nitrogen is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a compound. The presence of a methyl group on the indole nitrogen of this compound can have several important consequences for its biological activity.
Firstly, the N-methylation eliminates the hydrogen bond donor capability of the indole N-H group. In cases where this N-H group is involved in a critical hydrogen bond with the target, methylation can lead to a significant loss of activity. Conversely, if the N-H group is not involved in binding or if its presence is detrimental (e.g., leading to unwanted metabolic pathways), N-methylation can enhance activity or improve the compound's profile. For example, in a series of indole-2-carboxamides, substitution at the 1-position of the indole ring caused significant differences in antioxidant activity. researchgate.nettandfonline.com
Secondly, the addition of a methyl group increases the lipophilicity of the molecule. This can influence its ability to cross cell membranes and access its target, as well as affect its metabolic stability and plasma protein binding. The "magic-methyl effect" is a known phenomenon where the addition of a methyl group can lead to a disproportionate increase in potency, often due to improved binding affinity through favorable van der Waals interactions or by influencing the compound's conformation. nih.gov
| Compound Analogue | Modification | Effect on Activity | Reference |
| Analogue D | Replacement of N-methyl with N-H | Activity may increase or decrease depending on the target | researchgate.nettandfonline.com |
| Analogue E | Replacement of N-methyl with N-ethyl | Often leads to decreased activity due to steric hindrance | N/A |
| Analogue F | Replacement of N-methyl with N-benzyl | Can enhance activity through additional hydrophobic interactions | researchgate.nettandfonline.com |
The carboxamide group at the 7-position of the indole ring is a key functional group that can participate in multiple, crucial interactions with a biological target. The presence and orientation of this moiety are often critical for both the efficacy and selectivity of the compound.
The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong and specific hydrogen bonds with the target protein. These interactions are often a primary determinant of binding affinity and, consequently, efficacy. In a study of 1H-indole-7-carboxamides as selective alpha 1-adrenoceptor agonists, the presence of the carboxamide at the 7-position was found to be optimal for activity. nih.gov Removal of the carboxamide group resulted in a decrease in alpha 1-adrenoceptor activity and a loss of selectivity. nih.gov
The selectivity of a compound is its ability to interact with a specific target over other, related targets. The specific hydrogen bonding patterns and steric interactions of the 7-carboxamide group can be a major driver of selectivity. By forming a precise network of interactions with the intended target that cannot be replicated with off-targets, the 7-carboxamide moiety can confer a high degree of selectivity.
Exploration of Substitutions on the Carboxamide Nitrogen and Aliphatic Chain
Systematic modifications to the N-methyl group of the 7-carboxamide and the introduction of aliphatic chains can further refine the biological activity of the parent compound. The size, shape, and polarity of the substituent on the carboxamide nitrogen can significantly impact binding affinity and selectivity.
Increasing the size of the alkyl group on the carboxamide nitrogen (e.g., from methyl to ethyl or larger) can probe the steric tolerance of the binding pocket. If the pocket is large enough, larger substituents may lead to increased potency through enhanced hydrophobic interactions. However, if the pocket is constrained, larger groups will result in a loss of activity due to steric clashes.
Introducing functional groups onto the N-alkyl substituent, such as hydroxyl or amino groups, can create new opportunities for hydrogen bonding or ionic interactions with the target. This can lead to significant improvements in both potency and selectivity. The length and branching of an aliphatic chain attached to the carboxamide nitrogen can also be varied to optimize interactions with hydrophobic pockets in the target protein.
| Substituent on Carboxamide Nitrogen | Observed Effect on Activity | Rationale |
| N-H | Generally lower potency | Loss of hydrophobic interactions from the methyl group |
| N-Ethyl | Potency may increase or decrease | Dependent on the size of the binding pocket |
| N-Propyl | Potency may increase or decrease | Further probing of hydrophobic interactions and steric limits |
| N-Cyclopropyl | May increase potency and metabolic stability | Rigid structure can lock in a favorable conformation |
| N-(2-hydroxyethyl) | May increase potency and solubility | Introduction of a hydrogen bond donor |
Correlation of Structural Features with Mechanistic Outcomes
The structural features of this compound analogues can be directly correlated with their mechanistic outcomes. The combination of the electron-withdrawing 3-cyano group, the N-methylated indole, and the hydrogen-bonding 7-carboxamide moiety creates a unique electronic and steric profile that dictates how the molecule interacts with its biological target at a molecular level.
The N-methyl group, by preventing hydrogen bond donation and increasing lipophilicity, may favor a mechanism of action that relies on hydrophobic interactions and membrane permeability. The 7-carboxamide group is often essential for anchoring the molecule in the binding site through specific hydrogen bonds. The precise geometry of these hydrogen bonds can determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
By systematically varying each of these structural features and observing the resulting changes in biological activity, a detailed picture of the SAR can be constructed. This knowledge is invaluable for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The mechanistic insights gained from these studies can guide the development of novel therapeutic agents based on the this compound scaffold.
Mechanistic Investigations of 3 Cyano N Methyl 1h Indole 7 Carboxamide in Biological Systems in Vitro
Interactions with Enzymatic Targets
The indole (B1671886) carboxamide scaffold has been identified as a versatile inhibitor of several key enzyme families. The specific substitution pattern on the indole ring, including the position of the cyano and N-methyl carboxamide groups, is critical in determining target specificity and potency.
Inhibition of Mycobacterial Transporters
Indole-2-carboxamides have emerged as a promising class of antimycobacterial agents, with significant activity against Mycobacterium tuberculosis. Research has identified the mycolic acid transporter, Mycobacteria membrane protein Large 3 (MmpL3), as a key target. Inhibition of MmpL3 disrupts the transport of trehalose (B1683222) monomycolate, a crucial component for the formation of the mycobacterial outer membrane, leading to cell death.
While specific studies on 3-Cyano-N-methyl-1H-indole-7-carboxamide are not available, extensive structure-activity relationship (SAR) studies on indole-2-carboxamide analogs have demonstrated potent, pan-mycobacterial activity. These compounds have shown efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis as well as various non-tuberculous mycobacteria (NTM) species. The core indole scaffold is recognized as the necessary pharmacophore for MmpL3 inhibition. This suggests that other indole carboxamide isomers, potentially including the 7-carboxamide variant, could exhibit similar inhibitory mechanisms.
| Compound Class | Target | Organism | Key Findings |
| Indole-2-carboxamides | MmpL3 Transporter | Mycobacterium tuberculosis, NTM | Inhibit translocation of trehalose-monomycolate, leading to disruption of cell wall synthesis. Active against drug-resistant strains. |
Modulation of Kinase Activity
The indole core is a well-established "privileged structure" for the design of kinase inhibitors. Various indole derivatives have been shown to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAFV600E. For instance, certain indole-2-carboxamide derivatives have demonstrated potent, multi-target antiproliferative activity by inhibiting these key kinases. nih.gov One study identified an indole-2-carboxamide, compound Va , that inhibited EGFR with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov The same compound also showed significant inhibition of BRAFV600E (IC₅₀ = 77 nM) and VEGFR-2. nih.gov The specific substitution pattern dictates the kinase selectivity and inhibitory potency. Although direct evidence for this compound is lacking, its structural similarity to known kinase inhibitors suggests potential activity in this area warrants investigation.
| Compound Class / Example | Target Kinase | IC₅₀ Value |
| Indole-2-carboxamide (Va ) | EGFR | 71 ± 06 nM |
| Indole-2-carboxamide (Va ) | BRAFV600E | 77 ± 05 nM |
| Erlotinib (Reference) | EGFR | 80 ± 05 nM |
| Erlotinib (Reference) | BRAFV600E | 60 ± 04 nM |
Xanthine (B1682287) Oxidase Inhibition Mechanisms
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Non-purine inhibitors of XO are of significant therapeutic interest.
Research into 3-cyano indole derivatives has revealed potent XO inhibitory activity. While data for the 7-carboxamide isomer is unavailable, studies on N-(3-cyano-1H-indol-5/6-yl) carboxamides have provided valuable insights. These compounds, which link a 3-cyano indole fragment with a pyrimidinone moiety via an amide bond, have demonstrated strong XO inhibition. For example, compound 13g (an N-(3-cyano-1H-indol-6-yl) derivative) exhibited an IC₅₀ of 0.16 μM, over 50 times more potent than the clinical drug allopurinol (B61711) (IC₅₀ = 8.37 μM). Enzyme kinetics studies revealed that these compounds act as mixed-type inhibitors, indicating they bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling suggests that the indole and pyrimidinone moieties interact effectively with key amino acid residues in the active site of XO. The presence of a cyano group on the indole ring is often associated with increased inhibitory activity.
| Compound | Target | IC₅₀ (μM) | Inhibition Type | Fold-Increase vs. Allopurinol |
| Compound 13g (Indol-6-yl derivative) | Xanthine Oxidase | 0.16 | Mixed | 52.3x |
| Compound 25c (Indol-5-yl derivative) | Xanthine Oxidase | 0.085 | Mixed | 98.5x |
| Allopurinol (Reference) | Xanthine Oxidase | 8.37 | Competitive | 1x |
Histone Deacetylase and Indoleamine 2,3-dioxygenase/Tryptophan 2,3-dioxygenase Inhibition
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as an important class of anticancer agents. The indole scaffold has been incorporated into the "cap" group of many HDAC inhibitors to enhance interactions with the enzyme surface. For example, indole-3-ethylsulfamoylphenylacrylamides have been synthesized and shown to possess potent HDAC inhibitory activity. These compounds demonstrated superior HDAC inhibition and anti-inflammatory effects compared to established inhibitors.
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. In the context of cancer, the activity of these enzymes leads to an immunosuppressive tumor microenvironment. Consequently, inhibitors of IDO1 and TDO are actively being pursued for cancer immunotherapy. While many inhibitors are based on mimicking the tryptophan substrate, the indole structure itself is a key feature. Although no direct inhibition by this compound has been reported, the general importance of the indole nucleus in the design of both HDAC and IDO1/TDO inhibitors suggests this is a potential area of activity.
Receptor Binding and Allosteric Modulation Studies
Indole carboxamides have been shown to interact with various G-protein coupled receptors (GPCRs), often acting as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.
Studies on indole-2-carboxamides have identified potent negative allosteric modulators of the dopamine (B1211576) D₂ receptor and allosteric modulators of the cannabinoid type 1 (CB1) receptor. For the CB1 receptor, specific indole-2-carboxamides were found to be positive allosteric modulators of agonist binding, yet they antagonized G-protein coupling, showcasing biased signaling. Subtle structural modifications to the indole-2-carboxamide motif can lead to dramatic changes in pharmacological activity, including affinity and cooperativity. While these findings relate to the indole-2-carboxamide scaffold, they highlight the potential of the broader indole carboxamide class, including 7-substituted isomers, to function as receptor modulators.
Analysis of Cellular Pathway Perturbations
MAPK/NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to cellular processes like inflammation, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Natural indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to modulate these pathways. These compounds can inhibit the activation of key signaling proteins like Akt and NF-κB, leading to downstream anti-inflammatory and antiproliferative effects. The ability of the indole scaffold to perturb these critical cellular signaling networks suggests that derivatives like this compound could possess similar activities.
Tubulin Polymerization
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and shape. Agents that interfere with tubulin dynamics are potent anticancer drugs. The indole ring is a key structural feature of several classes of tubulin polymerization inhibitors. For example, 2-phenylindole (B188600) derivatives have been shown to be potent inhibitors of tubulin assembly, binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent cell death. The demonstrated ability of diverse indole-based compounds to act as antimitotic agents by inhibiting tubulin polymerization points to another potential mechanism of action for this compound.
Investigation of Antimicrobial Mechanisms
Extensive literature searches did not yield specific in vitro studies detailing the antimicrobial mechanisms of this compound. While the broader class of indole derivatives has been a subject of antimicrobial research, scientific data focusing on the specific mechanisms of action for this particular compound against microbial species are not available in the public domain.
Research into related indole carboxamide compounds has suggested various potential antimicrobial activities. For instance, some indole-3-carboxamide derivatives have been investigated for their ability to disrupt bacterial membranes, which can lead to cell death. sigmaaldrich.com Additionally, other substituted indole derivatives have demonstrated activity against a range of bacteria and fungi, though the precise mechanisms often remain a subject of ongoing investigation.
However, it is crucial to note that these findings relate to structurally distinct molecules. The unique combination of a cyano group at the 3-position, a methylamide at the 7-position, and the core indole structure of this compound necessitates specific experimental investigation to determine its antimicrobial properties and mechanistic pathways. Without such dedicated studies, any discussion of its antimicrobial mechanisms would be speculative and fall outside the scope of established scientific evidence.
Further research, including minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacteria and fungi, time-kill kinetic studies, and investigations into effects on microbial membrane integrity, DNA replication, protein synthesis, or specific enzymatic pathways, would be required to elucidate the antimicrobial potential and mechanism of this compound.
Chemical Biology and Drug Discovery Applications of Indole Carboxamide Scaffolds
Utility of the Indole (B1671886) Carboxamide Scaffold in Designing Ligands for Diverse Biological Targets
The indole carboxamide framework is a privileged scaffold in drug discovery, prized for its ability to interact with a wide array of biological targets with high affinity and specificity. The indole ring itself is a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxamide linkage provides a rigid and planar unit that can be readily functionalized to orient substituents into specific binding pockets of target proteins.
Researchers have successfully developed indole carboxamide-based ligands for a multitude of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. For instance, indole-2-carboxamides have been investigated as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents. rsc.org In a different therapeutic area, derivatives of this scaffold have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is implicated in pain and inflammation. mdpi.com
Furthermore, the substitution pattern on the indole ring and the nature of the group attached to the carboxamide nitrogen are critical determinants of biological activity and selectivity. Modifications at various positions of the indole nucleus, such as the N1, C2, C3, and C5 positions, have been extensively explored to modulate the pharmacological properties of these compounds. nih.govnih.gov For example, N-methylation of the indole nitrogen has been shown to enhance the performance of certain indole-2-carboxamide-based TRPV1 agonists. mdpi.com
The following table illustrates the diversity of biological targets for which indole carboxamide-based ligands have been developed:
| Biological Target | Therapeutic Area | Example Scaffold |
| MmpL3 | Infectious Disease (Tuberculosis) | Indole-2-carboxamide |
| TRPV1 | Pain and Inflammation | Indole-2-carboxamide |
| 5-HT6 Receptor | Neurological Disorders | Indoline-3-carboxamide |
| FBPase | Metabolic Disorders | Indole-2-carboxamide |
| Anti-Trypanosoma cruzi | Infectious Disease (Chagas Disease) | 1H-Indole-2-carboxamide |
This table is illustrative and based on research on the broader class of indole carboxamides.
Fragment-Based Drug Design (FBDD) Approaches Incorporating Cyano-Indole Fragments
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. frontiersin.org This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind weakly to the target of interest. These initial hits are then grown, linked, or merged to generate more potent and drug-like molecules. frontiersin.orgyoutube.com
The cyano-indole moiety is a valuable fragment in FBDD due to its favorable properties. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its linear geometry and electronic properties can be exploited to probe specific interactions within a binding site. While specific examples of 3-cyano-indole fragments in FBDD are not readily found in the literature, the general principles of FBDD support the potential utility of such fragments.
The indole portion of the fragment provides a well-defined shape and opportunities for vector-based growth into adjacent binding pockets. Synthetic strategies have been developed for the creation of diverse indole-based fragments for inclusion in FBDD libraries. nih.gov The choice of attachment point for the cyano group and other substituents on the indole ring would be critical for defining the vector space for fragment elaboration.
Development of Chemical Probes for Target Identification and Validation
Chemical probes are indispensable tools in chemical biology for the identification and validation of new drug targets. These molecules are designed to selectively interact with a specific protein to elucidate its biological function. The indole carboxamide scaffold has been utilized in the development of such probes.
While no specific chemical probes based on 3-Cyano-N-methyl-1H-indole-7-carboxamide have been reported, the structural features of this class of compounds make them amenable to modification for this purpose. For example, a photo-activatable group or a reporter tag could be incorporated into the molecule to enable covalent labeling and subsequent identification of the target protein. The position of such modifications would need to be carefully selected to avoid disrupting the key binding interactions.
Lead Optimization Strategies for Indole Carboxamide Series
Once a lead compound from an indole carboxamide series is identified, a systematic process of lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and evaluation of a series of analogues to establish a structure-activity relationship (SAR).
Key lead optimization strategies for indole carboxamide series include:
Modification of Substituents on the Indole Ring: Introduction of various functional groups at different positions of the indole ring can significantly impact activity. For example, in a series of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups at the 5'-position were found to be favorable for potency. nih.gov
Variation of the Amide Substituent: The group attached to the carboxamide nitrogen plays a crucial role in target engagement. Systematic exploration of different alkyl, aryl, and heteroaryl substituents is a common strategy to enhance potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity. For example, replacing a metabolically labile ester with a more stable amide.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by cyclization, can sometimes lead to an increase in potency by reducing the entropic penalty of binding.
The following table summarizes common lead optimization strategies and their potential impact on the properties of indole carboxamides:
| Strategy | Potential Impact |
| Indole Ring Substitution | Potency, Selectivity, Physicochemical Properties |
| Amide Substituent Variation | Potency, Selectivity, Target Engagement |
| Indole N-Alkylation | Lipophilicity, Metabolic Stability, Potency |
| Bioisosteric Replacement | Pharmacokinetics, Metabolic Stability |
| Conformational Constraint | Potency, Selectivity |
This table provides a general overview of lead optimization strategies applicable to indole carboxamides.
Future Perspectives in 3 Cyano N Methyl 1h Indole 7 Carboxamide Research
Emerging Synthetic Strategies for Enhanced Structural Diversity
The future synthesis of analogs of 3-Cyano-N-methyl-1H-indole-7-carboxamide will likely focus on methods that allow for precise control over substitution patterns, leading to a wide array of derivatives for structure-activity relationship (SAR) studies. Advanced synthetic methodologies will be crucial for creating libraries of compounds with diverse functionalities.
Key emerging strategies that could be adapted include:
Palladium-Catalyzed Cross-Coupling Reactions: These methods are powerful tools for functionalizing the indole (B1671886) nucleus. Future work could involve applying Suzuki, Heck, and Sonogashira coupling reactions to introduce a variety of substituents at different positions of the indole ring of this compound, thus modulating its electronic and steric properties.
C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy in organic synthesis that offers an atom-economical way to create new bonds. Applying C-H activation techniques to the indole core of this compound could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, streamlining the synthetic process.
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. Developing flow-based syntheses for this compound and its derivatives could accelerate the production of compound libraries for screening.
Photoredox Catalysis: This strategy uses light to initiate chemical reactions and has emerged as a powerful tool for forging complex bonds under mild conditions. The application of photoredox catalysis could open up new avenues for the functionalization of the indole scaffold, allowing for the introduction of novel chemical motifs.
These advanced synthetic approaches will be instrumental in generating a diverse collection of analogs, which is a critical step in optimizing the biological activity and physicochemical properties of this compound.
Integration of Advanced Computational Techniques in Design and Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can guide the design of new derivatives with improved properties and predict their behavior, thereby reducing the time and cost associated with experimental work.
Future computational research is likely to involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish mathematical relationships between the structural features of this compound analogs and their biological activities. tandfonline.com These models can then be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test. tandfonline.com
Molecular Docking Simulations: If a biological target for this compound is identified, molecular docking can be used to predict how it and its analogs bind to the active site of the target protein. mdpi.com This information can provide insights into the key interactions that govern binding affinity and selectivity, guiding the design of more potent and specific molecules. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with their biological targets or how they behave in different environments. nih.gov This can help to understand the stability of ligand-protein complexes and the conformational changes that occur upon binding.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Pharmacophore models based on this compound can be used to search virtual libraries for other compounds with similar activity profiles.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic and safety profiles.
The integration of these computational techniques will enable a more rational and efficient approach to the design and optimization of this compound-based compounds.
Exploration of Novel Biological Pathways and Therapeutic Indications
The indole scaffold is a privileged structure in medicinal chemistry, and indole-containing compounds are known to interact with a wide range of biological targets. Future research on this compound should include broad biological screening to uncover novel therapeutic applications.
Potential areas for exploration include:
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov Future studies could investigate the potential of this compound to inhibit cancer-related targets such as protein kinases, histone deacetylases (HDACs), or topoisomerases. The 3-cyano group, in particular, is a feature of compounds that have been explored as inhibitors of tryptophan dioxygenase, which is implicated in cancer immune evasion. nih.gov
Neurodegenerative Diseases: Indole derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This is often due to their ability to inhibit key enzymes such as cholinesterases or to modulate neurotransmitter systems. nih.gov The potential neuroprotective effects of this compound could be a fruitful area of investigation.
Infectious Diseases: The indole nucleus is a common feature in many antimicrobial and antiviral agents. mdpi.com Screening this compound and its analogs against a panel of bacterial, fungal, and viral pathogens could lead to the discovery of new anti-infective agents. For instance, some indole-2-carboxamides have shown activity against Mycobacterium tuberculosis. acs.org
Inflammatory Conditions: Certain indole derivatives possess anti-inflammatory properties. Future research could explore the ability of this compound to modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenases (COX) or targeting pro-inflammatory cytokines.
A systematic approach to biological screening, including high-throughput screening and phenotypic assays, will be essential to uncover the full therapeutic potential of this compound.
Development of Multifunctional Indole Carboxamide Ligands
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to address complex diseases with multifactorial etiologies. The versatile indole scaffold is well-suited for the development of such multifunctional ligands. nih.gov
Future research in this area could focus on:
Dual-Target Inhibitors: By strategically modifying the structure of this compound, it may be possible to design ligands that can simultaneously inhibit two or more targets relevant to a particular disease. For example, in cancer therapy, a dual inhibitor of a protein kinase and a histone deacetylase could offer synergistic effects and overcome drug resistance. nih.gov
Hybrid Molecules: This approach involves combining the pharmacophoric features of this compound with those of another known bioactive molecule to create a new hybrid compound with a unique activity profile. This strategy has been successfully employed to develop multi-target agents for diseases like Alzheimer's. tandfonline.com
Theranostic Agents: It may be possible to develop derivatives of this compound that not only have therapeutic activity but also possess imaging properties. For instance, by incorporating a fluorescent tag or a radiolabel, these compounds could be used for both diagnosis and therapy.
Q & A
Q. How to validate the absence of toxic intermediates in scaled-up synthesis?
- Analytical Toxicology :
- GC-MS : Screen for genotoxic nitrosamines or azide byproducts .
- Ames test : Use TA98 and TA100 strains to assess mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
